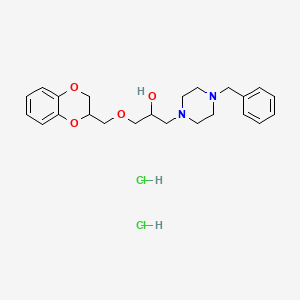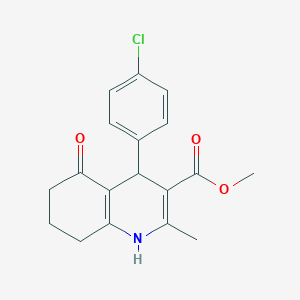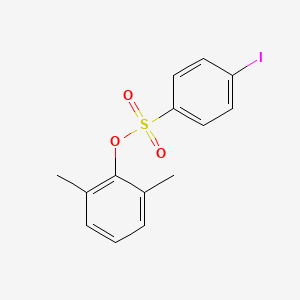
1-(4-benzyl-1-piperazinyl)-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound and related derivatives involves multi-step chemical processes, which might include the formation of key intermediates such as 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine derivatives, followed by further functionalization. An example is the preparation of organotin(IV) derivatives from similar structural precursors, showcasing the methodology for introducing different functional groups into the piperazine framework (Shaheen et al., 2018). This synthesis approach reflects the compound's structural versatility and the possibility of generating a wide array of analogs with varied biological activities.
Molecular Structure Analysis
The molecular structure of related compounds, particularly those featuring benzodioxin and piperazine moieties, has been elucidated using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. These methods provide insights into the compound's conformation, bonding patterns, and stereochemistry, essential for understanding its chemical behavior and interaction with biological targets. For instance, the characterization of dimethylstannyl bis(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate) reveals a distorted octahedral geometry, indicative of the complex structural attributes these molecules can exhibit (Shaheen et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups, such as the piperazine nitrogen and the benzyloxy moiety. These groups can undergo various chemical reactions, including substitutions, oxidations, and reductions, enabling the synthesis of a broad range of derivatives with potential pharmacological properties. For example, modifications at the piperazine nitrogen have been explored for developing new antidepressants with dual action on serotonin receptors and transporters (Silanes et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are critical for its application in scientific research. These properties can be tailored through structural modifications to improve its utility in various experimental settings. The analysis of closely related compounds highlights the importance of intermolecular interactions, such as hydrogen bonding, in determining the compound's physical state and stability (Mahesha et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal for the compound's potential applications. Studies on derivatives reveal a range of biological activities, from antimicrobial to anticancer effects, underscoring the significance of chemical modifications in enhancing the compound's pharmacological profile. The exploration of antimicrobial and antifungal activities of organotin(IV) derivatives demonstrates the potential of these compounds in therapeutic applications (Shaheen et al., 2018).
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4.2ClH/c26-20(16-27-17-21-18-28-22-8-4-5-9-23(22)29-21)15-25-12-10-24(11-13-25)14-19-6-2-1-3-7-19;;/h1-9,20-21,26H,10-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBYDEWNHSUQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3COC4=CC=CC=C4O3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4970489.png)

![ethyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4970503.png)

![methyl (2-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B4970533.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4970541.png)


![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4970566.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4970572.png)
![N-(3,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4970580.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4970581.png)
